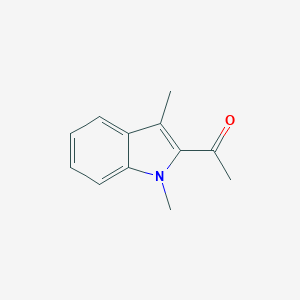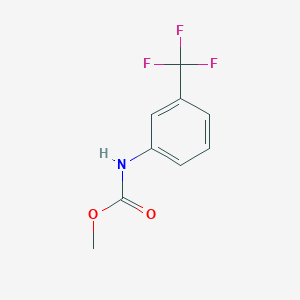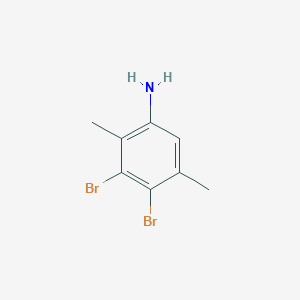
3,4-Dibromo-2,5-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-2,5-dimethylaniline (DBDMA) is an organic compound that belongs to the family of aniline derivatives. It has a molecular formula of C9H9Br2N and a molecular weight of 294.99 g/mol. DBDMA is widely used in scientific research due to its unique chemical properties and potential applications.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-2,5-dimethylaniline has been extensively studied for its potential applications in various fields of scientific research. It has been used as a precursor for the synthesis of other organic compounds such as azo dyes, pharmaceuticals, and agrochemicals. 3,4-Dibromo-2,5-dimethylaniline has also been used as a reagent in the synthesis of new materials such as metal-organic frameworks and supramolecular assemblies.
Wirkmechanismus
3,4-Dibromo-2,5-dimethylaniline is an aromatic amine that can undergo oxidation to form reactive intermediates such as nitrenium ions and arylnitroso compounds. These intermediates can react with DNA and proteins, leading to DNA damage and protein modification. 3,4-Dibromo-2,5-dimethylaniline has been shown to induce genotoxicity and mutagenicity in bacterial and mammalian cells.
Biochemische Und Physiologische Effekte
3,4-Dibromo-2,5-dimethylaniline has been shown to cause oxidative stress and inflammation in various cell types. It can induce the production of reactive oxygen species (ROS) and activate the nuclear factor-kappa B (NF-κB) pathway, leading to the upregulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3,4-Dibromo-2,5-dimethylaniline has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dibromo-2,5-dimethylaniline is a relatively stable compound that can be easily synthesized and purified. It has been extensively characterized for its chemical and physical properties, making it a useful reagent for various lab experiments. However, 3,4-Dibromo-2,5-dimethylaniline can be toxic and mutagenic, which requires caution when handling and using it in experiments. Its potential health hazards also limit its applications in certain fields of research.
Zukünftige Richtungen
3,4-Dibromo-2,5-dimethylaniline has potential applications in various fields of scientific research, including materials science, pharmacology, and toxicology. Future research can focus on the synthesis of new derivatives of 3,4-Dibromo-2,5-dimethylaniline with improved properties and applications. The genotoxicity and mutagenicity of 3,4-Dibromo-2,5-dimethylaniline can be further investigated to understand its mechanism of action and potential health hazards. The use of 3,4-Dibromo-2,5-dimethylaniline in the synthesis of metal-organic frameworks and supramolecular assemblies can be explored for the development of new materials with unique properties and functions. Overall, 3,4-Dibromo-2,5-dimethylaniline is a promising compound that can contribute to the advancement of various fields of scientific research.
Synthesemethoden
3,4-Dibromo-2,5-dimethylaniline can be synthesized by the reaction of 2,5-dimethylaniline with bromine in the presence of a catalyst such as iron or copper. The reaction takes place at room temperature and produces 3,4-Dibromo-2,5-dimethylaniline as a yellow solid with a melting point of 165-167°C.
Eigenschaften
CAS-Nummer |
15540-83-7 |
|---|---|
Produktname |
3,4-Dibromo-2,5-dimethylaniline |
Molekularformel |
C8H9Br2N |
Molekulargewicht |
278.97 g/mol |
IUPAC-Name |
3,4-dibromo-2,5-dimethylaniline |
InChI |
InChI=1S/C8H9Br2N/c1-4-3-6(11)5(2)8(10)7(4)9/h3H,11H2,1-2H3 |
InChI-Schlüssel |
RZVUDHQFSMSEGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Br)Br)C)N |
Kanonische SMILES |
CC1=CC(=C(C(=C1Br)Br)C)N |
Synonyme |
3,4-Dibromo-2,5-dimethylaniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



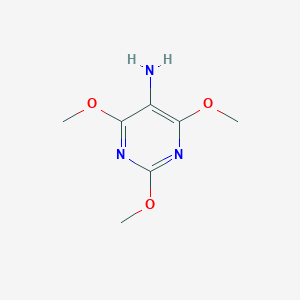
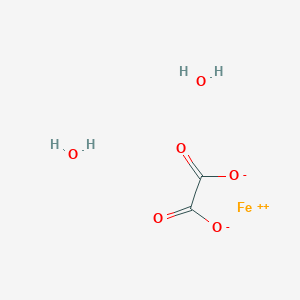
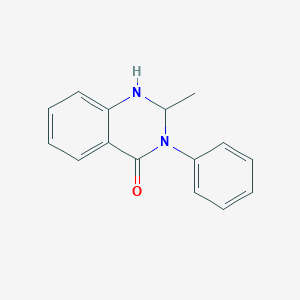
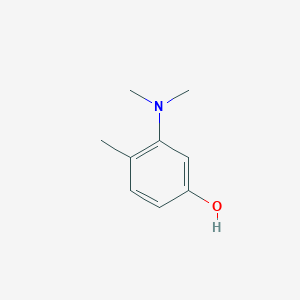
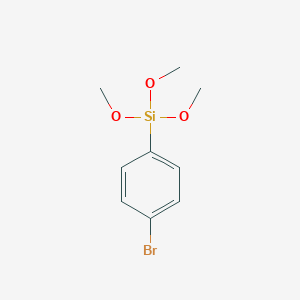
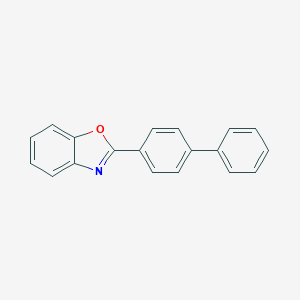
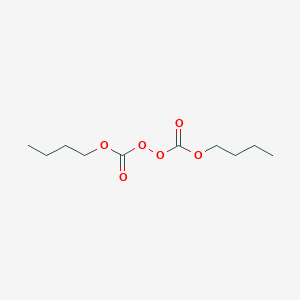
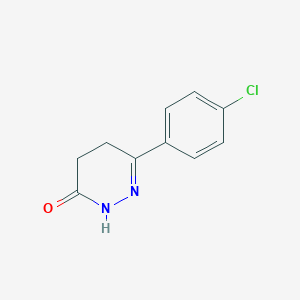
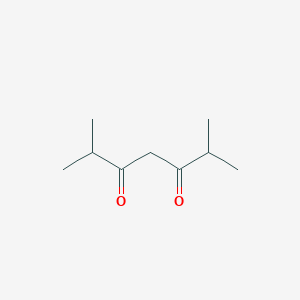
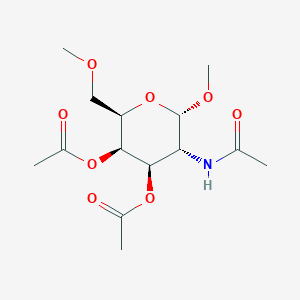
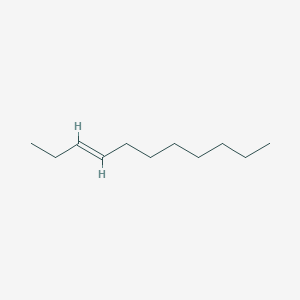
![Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-](/img/structure/B91123.png)
